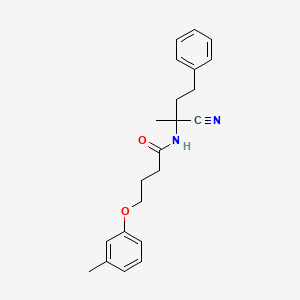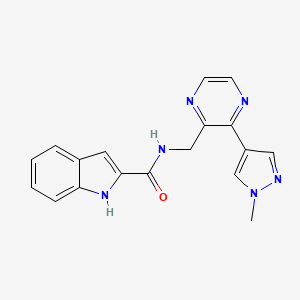
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Condensation : Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation reaction occurs, leading to the formation of an aldimine intermediate .
- Reductive Amination : The in situ formation of N-(5-pyrazolyl)imine is crucial in the reductive amination step. This intermediate serves as a key building block for other valuable pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of Compound X consists of an indole core linked to a pyrazole moiety. The pyrazole ring contains two nitrogen atoms in adjacent positions. The presence of these heterocyclic rings contributes to its potential biological activity .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The concept of molecular hybridization has led to the development of novel indole derivatives linked to the pyrazole moiety, designed as antitumor agents. These compounds have been synthesized and characterized, demonstrating good-to-excellent antitumor activity against various human cancer cell lines. Notably, certain compounds showed exceptional anticancer inhibition performance against the HepG2 cancer cell line, surpassing the efficacy of the standard reference drug, doxorubicin. This highlights their potential as strong anticancer candidate drugs for further investigation and development (Hassan et al., 2021).
Synthesis and Characterization
The study on the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide reveals the complexity of research chemicals and the importance of accurate identification for pharmacological exploration. This research underscores the necessity of thorough analytical characterization in the development and differentiation of novel compounds for potential therapeutic applications (McLaughlin et al., 2016).
Heterocyclic Compounds in Pharmaceuticals
Nitrogen-containing heterocyclic compounds, including pyrazines and indoles, play a crucial role in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are fundamental in the synthesis of various drugs, highlighting their significance in drug discovery and development. Their applications range from herbicides and insecticides to pharmaceutical intermediates and raw materials for anti-tuberculosis drugs (Higasio & Shoji, 2001).
Antibacterial and Antifungal Activity
The development of new pyrazoline and pyrazole derivatives has demonstrated significant antibacterial and antifungal activities. These compounds have been synthesized and characterized, showing promising results against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This research highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).
Palladium-Catalyzed Intramolecular Cyclization
The study on the palladium-catalyzed intramolecular cyclization of indole derivatives has shed light on the regioselectivity of reactions leading to the formation of beta-carbolinones or pyrazino[1,2-a]indoles. This research contributes to the understanding of reaction pathways and conditions affecting the selectivity and efficiency of cyclization reactions, which are critical in the synthesis of complex heterocyclic compounds (Abbiati et al., 2003).
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-24-11-13(9-22-24)17-16(19-6-7-20-17)10-21-18(25)15-8-12-4-2-3-5-14(12)23-15/h2-9,11,23H,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSDXQXDYVUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

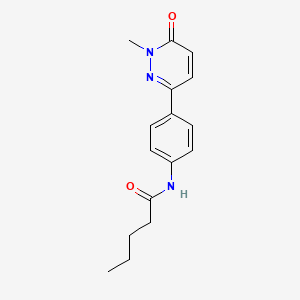
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)
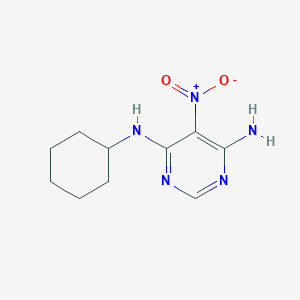


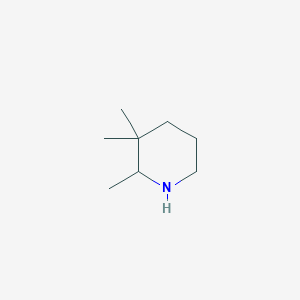
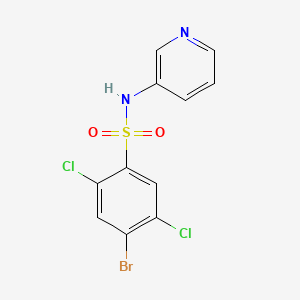
![5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2694763.png)


![2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2694769.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)
